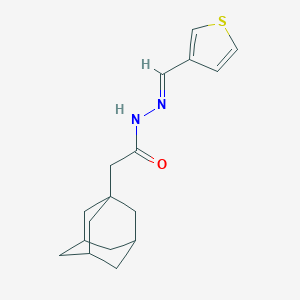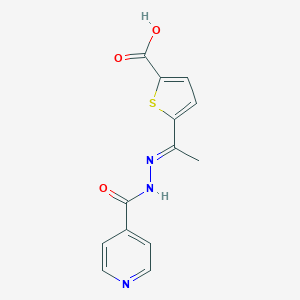![molecular formula C15H14N4OS B454395 N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B454395.png)
N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide is a hydrazone derivative that has garnered attention due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazole ring, a benzothiophene moiety, and a hydrazone linkage, which collectively contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide typically involves the condensation of thiophene-2-carbohydrazide with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol, and may require an acid catalyst to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring or the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Applications De Recherche Scientifique
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic rings enable π-π interactions with nucleic acids and proteins, influencing their function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]thiophene-2-carbohydrazide
- N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide
Uniqueness
N’-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-3-carbohydrazide is unique due to its specific combination of a pyrazole ring and a benzothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness enhances its potential for forming stable metal complexes and interacting with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C15H14N4OS |
|---|---|
Poids moléculaire |
298.4g/mol |
Nom IUPAC |
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H14N4OS/c1-10-11(8-19(2)18-10)7-16-17-15(20)13-9-21-14-6-4-3-5-12(13)14/h3-9H,1-2H3,(H,17,20)/b16-7+ |
Clé InChI |
SZKSXKNFVVZBLN-FRKPEAEDSA-N |
SMILES isomérique |
CC1=NN(C=C1/C=N/NC(=O)C2=CSC3=CC=CC=C32)C |
SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CSC3=CC=CC=C32)C |
SMILES canonique |
CC1=NN(C=C1C=NNC(=O)C2=CSC3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(difluoromethyl)-N-(3-methoxy-5-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454312.png)
![N-{3-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454314.png)
![7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454315.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454316.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454318.png)
![7-(difluoromethyl)-N-(4-fluoro-3-nitrophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B454319.png)

![2-(1-adamantyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B454321.png)
![7-(difluoromethyl)-N-(4-ethoxy-2-nitrophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454325.png)
![7-(difluoromethyl)-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454326.png)
![7-(difluoromethyl)-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454328.png)
![7-(difluoromethyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B454329.png)
![[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]({[(1E)-1-(pyridin-4-yl)ethylidene]amino}oxy)methanone](/img/structure/B454331.png)

